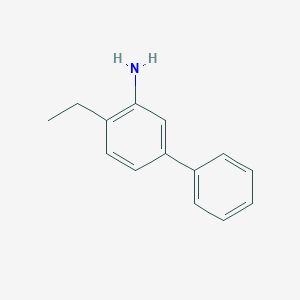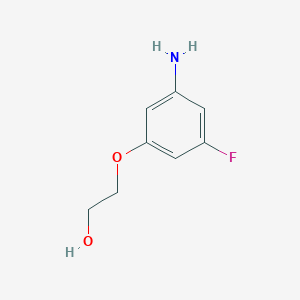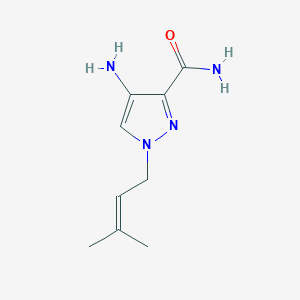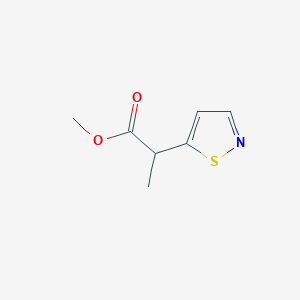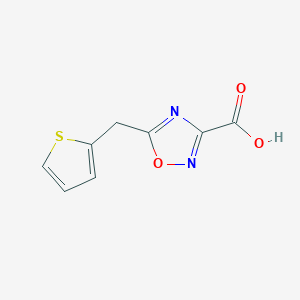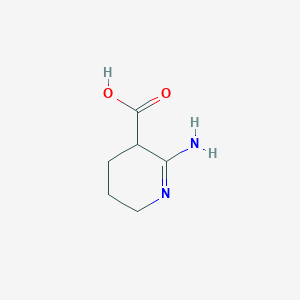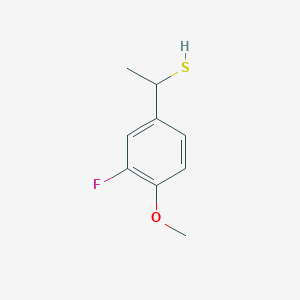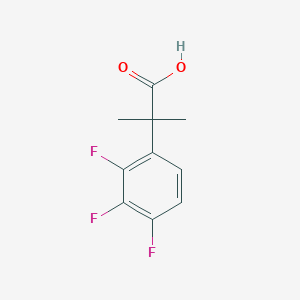
3-Amino-5-bromo-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-2-propylpyridine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of amino and bromo substituents on the pyridine ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-propylpyridine typically involves the bromination of 2-propylpyridine followed by amination. One common method includes:
Bromination: 2-Propylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-propylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products like 3-azido-5-bromo-2-propylpyridine.
Oxidation: Products like 3-nitro-5-bromo-2-propylpyridine.
Reduction: Products like this compound derivatives.
Scientific Research Applications
3-Amino-5-bromo-2-propylpyridine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-propylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The presence of the amino and bromo groups allows it to form specific interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopyridine: Lacks the propyl group, making it less hydrophobic.
3-Amino-2-propylpyridine: Lacks the bromine atom, affecting its reactivity.
5-Bromo-2-propylpyridine: Lacks the amino group, reducing its potential for hydrogen bonding.
Uniqueness
3-Amino-5-bromo-2-propylpyridine is unique due to the combination of the amino, bromo, and propyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-2-propylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
PMOHVPNVTUYTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




